N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide is a chemical compound that belongs to the class of hydroxamic acids It is characterized by the presence of a hydroxylamine group (-NHOH) attached to an ethanimidamide moiety, which is further substituted with a 3-methoxyphenyl group
Synthetic Routes and Reaction Conditions:
Hydroxylamine Derivatization: The compound can be synthesized by reacting 2-(3-methoxyphenyl)ethanimidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, often at room temperature.
Reductive Amination:
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize by-products and enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oximes and nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted hydroxamic acids.
Scientific Research Applications
Chemistry: N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes involved in disease processes. Industry: The compound finds applications in the manufacturing of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide exerts its effects involves the interaction with specific molecular targets. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their catalytic activity. The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparison with Similar Compounds
N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide: Similar structure with a 4-methoxyphenyl group instead of 3-methoxyphenyl.
N'-hydroxy-2-(2-methoxyphenyl)ethanimidamide: Similar structure with a 2-methoxyphenyl group instead of 3-methoxyphenyl.
Uniqueness: N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The 3-methoxyphenyl group provides distinct electronic and steric effects compared to other positional isomers.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by the following properties:
- Molecular Formula : C10H12N2O2
- Molecular Weight : 210.23 g/mol
- Functional Groups : Hydroxyl (-OH), Methoxy (-OCH3), and Imidamide group
The presence of hydroxyl and methoxy groups enhances the compound's solubility and reactivity, making it a candidate for various biological applications.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Anticancer Properties : Evidence suggests that it may slow the growth of cancer cells through enzyme inhibition.
The following table summarizes the biological activities observed in related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N'-hydroxy-2-[(4-methoxyphenyl)methoxy]ethanimidamide | Methoxy group at 4-position | Potential anti-inflammatory effects |
N'-hydroxy-2-[(2-methoxyphenyl)methoxy]ethanimidamide | Methoxy group at 2-position | Limited biological activity |
N'-hydroxy-2-[(3-ethoxyphenyl)methoxy]ethanimidamide | Ethoxy instead of methoxy | Antimicrobial properties |
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes. The hydroxyl group can form hydrogen bonds with active sites, while the methoxyphenyl group can interact with hydrophobic pockets, enhancing binding affinity. This dual interaction potentially modulates various biochemical pathways, leading to observed anti-inflammatory and anticancer effects.
Case Studies and Research Findings
- Anti-inflammatory Activity :
- Anticancer Activity :
- Enzyme Inhibition Studies :
Future Directions
Given the preliminary findings on the biological activity of this compound, further research is warranted. Future studies should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : To elucidate specific pathways influenced by this compound.
- Clinical Trials : To assess safety and efficacy in humans.
Properties
IUPAC Name |
N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBIHEYWYAMPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.